molecular formula C9H8N2O B13254769 7-Methyl-1,2-dihydrophthalazin-1-one

7-Methyl-1,2-dihydrophthalazin-1-one

Cat. No.: B13254769
M. Wt: 160.17 g/mol
InChI Key: NGEIEGSAMHQUMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-1,2-dihydrophthalazin-1-one is a chemical compound built on the phthalazin-1(2H)-one scaffold, a privileged structure in medicinal chemistry and drug discovery . This core scaffold is recognized for its diverse pharmacological potential and is a key intermediate in the synthesis of more complex bioactive molecules. Researchers value phthalazin-1(2H)-one derivatives primarily for their significant antitumor and anticancer properties . These compounds are frequently investigated as potent inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP), a key target in oncology, particularly for the treatment of BRCA-deficient cancers . Notable PARP inhibitors such as Olaparib are based on this pharmacophore, highlighting its importance in developing targeted cancer therapies . Beyond oncology, the phthalazinone core exhibits a wide spectrum of other biological activities, including anticonvulsant, antihypertensive, anti-inflammatory, and antidiabetic effects, making it a versatile scaffold for various research programs . The specific methyl substitution at the 7-position on the 1,2-dihydrophthalazin-1-one structure offers a point of diversification for structure-activity relationship (SAR) studies. Modifications at this and other positions on the ring system are known to modulate biological activity, selectivity, and physicochemical properties, allowing researchers to fine-tune molecules for specific targets . This compound serves as a valuable building block for synthesizing novel hybrids, such as phthalazinone-dithiocarbamates or phthalazinone-pyrazoles, which have shown promising in vitro antiproliferative effects against various human cancer cell lines . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

7-methyl-2H-phthalazin-1-one

InChI

InChI=1S/C9H8N2O/c1-6-2-3-7-5-10-11-9(12)8(7)4-6/h2-5H,1H3,(H,11,12)

InChI Key

NGEIEGSAMHQUMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=NNC2=O

Origin of Product

United States

Chemical Transformations and Derivatization Studies of 7 Methyl 1,2 Dihydrophthalazin 1 One

Reactivity Profiles of the Dihydrophthalazinone Moiety

The reactivity of 7-methyl-1,2-dihydrophthalazin-1-one is governed by the interplay of its constituent parts: the electron-rich aromatic ring bearing a methyl group and the electron-deficient dihydropyridazinone ring. This duality dictates its behavior in various chemical reactions.

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.comlibretexts.org In the case of this compound, the outcome of such reactions is influenced by the directing effects of the substituents on the benzene (B151609) ring.

The benzene ring portion of the phthalazinone is generally deactivated towards electrophilic attack. This deactivation stems from the electron-withdrawing nature of the fused heterocyclic moiety, specifically the amide carbonyl group at C1 and the imine-like functionality at the N2-C1 bond, which pull electron density from the aromatic system. wvu.edu

Conversely, the methyl group at the C7 position is an activating group. libretexts.org Through hyperconjugation and inductive effects, it donates electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles compared to an unsubstituted ring. The methyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (C6) and opposite (C8) to it.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄6-Nitro-7-methyl-1,2-dihydrophthalazin-1-one and 8-Nitro-7-methyl-1,2-dihydrophthalazin-1-one
BrominationBr₂, FeBr₃6-Bromo-7-methyl-1,2-dihydrophthalazin-1-one and 8-Bromo-7-methyl-1,2-dihydrophthalazin-1-one
SulfonationSO₃, H₂SO₄7-Methyl-1-oxo-1,2-dihydrophthalazine-6-sulfonic acid and 7-Methyl-1-oxo-1,2-dihydrophthalazine-8-sulfonic acid

The dihydrophthalazinone moiety contains electrophilic centers susceptible to nucleophilic attack. The most prominent of these is the carbonyl carbon (C1), which can undergo nucleophilic addition. However, the amide resonance stabilizes this group, making it less reactive than a ketone.

Nucleophilic substitution reactions can be strategically employed, particularly at the C4 position. The tautomeric equilibrium of the phthalazinone ring allows the C4 position to exist in a lactam form. This position is not inherently reactive towards nucleophiles but can be activated. By treating the phthalazinone with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), the C4-hydroxyl group of the enol tautomer can be converted into a chlorido group. This creates a 4-chlorophthalazine derivative, which contains a good leaving group (Cl⁻) and is now activated for nucleophilic aromatic substitution (SNAr) with various nucleophiles such as amines, alkoxides, or thiolates.

Mechanistic Insights into the Biological Activities of 7 Methyl 1,2 Dihydrophthalazin 1 One Derivatives

Elucidation of Molecular Targets and Pathways

Derivatives of 7-Methyl-1,2-dihydrophthalazin-1-one exert their biological effects by engaging with specific molecular targets and perturbing essential cellular pathways. Their therapeutic action is often a result of precise enzyme inhibition or the modulation of complex signaling cascades that regulate cell fate and function.

The phthalazinone scaffold has proven to be a versatile framework for designing inhibitors of various key enzymes implicated in diseases like cancer and diabetes. nih.gov The mechanism of inhibition often involves the compound mimicking an endogenous substrate to bind competitively to the enzyme's active site.

Poly(ADP-ribose) polymerase (PARP): Phthalazinone derivatives are prominent inhibitors of PARP-1 and PARP-2, enzymes crucial for DNA single-strand break repair. jst.go.jp The approved drug Olaparib, for instance, features a 1(2H)-phthalazinone structure. jst.go.jp The inhibitory mechanism involves the phthalazinone core mimicking the nicotinamide (B372718) moiety of PARP's natural substrate, NAD+. jst.go.jpnih.gov This allows the molecule to insert into a groove-shaped binding pocket in the catalytic domain of PARP1, competitively blocking NAD+ binding and preventing the synthesis of poly(ADP-ribose) chains. jst.go.jpnih.gov This inhibition of DNA repair can be particularly effective in cancer cells with deficiencies in other repair pathways, such as those with BRCA1/2 mutations. jst.go.jp Furthermore, some PARP inhibitors trap the PARP-1 enzyme on DNA, leading to nonproductive complexes that obstruct further DNA repair, replication, and transcription, ultimately inducing cancer cell death. nih.gov Certain novel phthalazinone derivatives have shown potent PARP-1 inhibition with IC50 values as low as 97 nM. osf.io

EGFR and VEGFR-2: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are key tyrosine kinases involved in tumor growth and angiogenesis. nih.gov Phthalazine-based compounds have been developed as potent VEGFR-2 inhibitors. nih.govresearchgate.net The design strategy often focuses on maintaining the core phthalazine (B143731) structure while incorporating other pharmacophoric features that target the ATP-binding site of the kinase. nih.gov Some derivatives have been engineered as dual EGFR/VEGFR-2 inhibitors, offering a broader anti-cancer activity. nih.gov

Aurora Kinase: Aurora kinases are a family of serine/threonine kinases that are essential for regulating mitosis, and their overexpression is common in many human tumors. d-nb.infonih.gov Phthalazinone derivatives, particularly those hybridized with a pyrazole (B372694) scaffold, have emerged as potent and selective inhibitors of Aurora-A kinase. osf.ioresearchgate.net These compounds act as ATP-competitive inhibitors, binding to the active site of the kinase to block its catalytic function, which leads to mitotic arrest and subsequent apoptosis of proliferating tumor cells. osf.io

DNA Topoisomerase: Topoisomerase II is an enzyme that plays a critical role in managing DNA tangles and supercoils during replication and transcription. Some phthalazinone derivatives have been shown to exert their antiproliferative effects by reducing the expression and concentration of topoisomerase II, thereby preventing DNA duplication and inducing apoptosis. researchgate.netnih.gov

Phosphodiesterase-4 (PDE-4): PDE-4 is an enzyme that degrades the second messenger cyclic AMP (cAMP), and its inhibitors are used as anti-inflammatory agents. mdpi.com Studies have identified benzylamine-substituted phthalazinones as potent PDE-4 inhibitors. osf.io By blocking PDE-4, these compounds increase intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α. osf.io

Aldose Reductase: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, this pathway's overactivation contributes to diabetic complications. mdpi.comfrontiersin.org Phthalazinone derivatives have been identified as inhibitors of aldose reductase, presenting a potential therapeutic strategy for preventing complications such as diabetic retinopathy and neuropathy. researchgate.net

The table below summarizes the inhibitory activities of various phthalazinone derivatives against the aforementioned enzymes.

Target EnzymeDerivative ClassPotency (IC₅₀)Reference(s)
PARP-1 Substituted Phthalazinones97 nM osf.io
PARP-1 Dithiocarboxylate Phthalazinones<0.2 nM nih.gov
Aurora Kinases Phthalazinone-pyrazole scaffold2.2-4.6 µM (Cell-based) osf.io
VEGFR-2 Phenyl Phthalazinones1.36 µM (Cell-based) nih.gov
PDE-4 Benzylamine-substituted PhthalazinonesPotent inhibitors osf.io
Aldose Reductase Phthalazinone derivativesActive inhibitors researchgate.net

Beyond direct enzyme inhibition, this compound derivatives can influence broader cellular signaling networks that control inflammation, cell survival, and proliferation.

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. nih.gov Its activation involves the phosphorylation of the inhibitor IκB, which allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. nih.govnih.gov While direct studies on 7-methyl-phthalazinone are limited, related heterocyclic compounds are known to exert anti-inflammatory effects by inhibiting IκB phosphorylation and subsequent NF-κB nuclear translocation, thereby down-regulating inflammatory mediators. nih.govnih.gov

Apoptosis Pathways: Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many phthalazinone derivatives demonstrate potent anti-cancer activity by inducing apoptosis. nih.govnih.gov Mechanistically, this is often achieved by up-regulating the expression of the tumor suppressor protein p53 and pro-apoptotic proteins like Bax. nih.govnih.gov This leads to the activation of the caspase cascade, particularly effector caspases like caspase-3 and caspase-7, which execute the apoptotic program. nih.govresearchgate.netnih.gov The induction of apoptosis is also frequently associated with an increased Bax/Bcl-2 ratio, which favors cell death. nih.gov

Cell Cycle Progression: The cell cycle is a tightly regulated process that governs cell division. Uncontrolled progression through the cell cycle is a hallmark of cancer. Phthalazinone derivatives have been found to arrest the cell cycle at various phases, most commonly the G1 or G2/M phase, thereby halting the proliferation of cancer cells. nih.govnih.gov This cell cycle arrest can be mediated by the down-regulation of key regulatory proteins, such as cyclin-dependent kinase 1 (cdk1), which is essential for the G2/M transition. researchgate.netnih.gov

Investigation of Binding Affinities and Interactions at Target Sites

The efficacy of phthalazinone derivatives as enzyme inhibitors is determined by their binding affinity and the specific molecular interactions they form within the target's active site. Molecular docking and structural biology studies have provided detailed insights into these interactions.

For PARP inhibitors , the phthalazinone ring system is a critical pharmacophore that occupies the nicotinamide-binding pocket. jst.go.jp The structure of Olaparib in complex with PARP1 shows the phthalazinone core inserted deep within the active site. jst.go.jp Analogous inhibitors are stabilized by a network of hydrogen bonds and nonpolar interactions with key residues. For example, the PARP inhibitor 7-methylguanine (B141273) forms hydrogen bonds with Gly863, Ser904, and Tyr907, and engages in nonpolar interactions with Ala898. nih.gov

In the case of Aurora-A kinase inhibitors , X-ray crystallography has revealed that phthalazinone-based compounds bind in the ATP pocket, forming crucial hydrogen bonds with the kinase hinge region, which is a common feature of kinase inhibitors. researchgate.net

Docking studies of EGFR and VEGFR-2 inhibitors also predict binding patterns similar to known reference drugs like erlotinib (B232). nih.govdovepress.com The phthalazinone moiety or an associated ring system typically occupies the region where the quinazoline (B50416) ring of erlotinib binds, forming key interactions that stabilize the inhibitor-enzyme complex. dovepress.com

Target EnzymeKey Interacting Residues (Example)Type of InteractionReference(s)
PARP-1 Gly863, Ser904, Tyr907, Ala898Hydrogen bonds, Nonpolar interactions nih.gov
Aurora-A Kinase Hinge region residuesHydrogen bonds researchgate.net
EGFR (Analogous to erlotinib binding)Hydrogen bonds, Hydrophobic interactions nih.govdovepress.com
VEGFR-2 (Analogous to sorafenib (B1663141) binding)Hydrogen bonds, Hydrophobic interactions researchgate.net

Structure-Activity Relationship (SAR) Studies of Methyl-Substituted Phthalazinones

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For phthalazinone derivatives, these studies have explored how modifications to the core structure and its substituents impact biological activity. nih.gov

The position of substituents on the phthalazinone ring system can significantly influence the compound's pharmacological properties. While specific SAR studies focusing solely on the 7-methyl position are not extensively detailed in the provided literature, broader studies on substituted phthalazinones offer valuable insights. For instance, in a series of mono-azaphthalazinones, where a carbon in the benzene (B151609) ring is replaced by nitrogen, the 7-aza series was found to be the least potent, highlighting the sensitivity of this region of the molecule to structural changes. osf.io

The nature of the substituents attached to the phthalazinone core is a primary determinant of both potency and target selectivity.

Nature of Substituent: SAR studies have consistently shown that inhibitory activity is highly dependent on the type of substituent. For PARP1 inhibitors, the length of an alkyl chain connecting to an aromatic ring was found to be a key factor influencing activity. jst.go.jp For PDE-4 inhibitors, the presence of a benzylamine (B48309) substituent was crucial for potent inhibition. osf.io The hydrophobicity of the compound has also been identified as a marked influence on certain activities, such as bronchodilatory effects. osf.io The addition of different pharmacophores through molecular hybridization can lead to compounds with improved affinity or even dual-action mechanisms. nih.gov

Stereochemistry: The three-dimensional arrangement of atoms (stereochemistry) can also play a critical role in biological activity, particularly for compounds that interact with chiral biological macromolecules like enzymes and receptors. While not always explored, studies on other classes of inhibitors targeting efflux pumps like P-glycoprotein have demonstrated that stereochemistry can have a significant impact on binding and inhibitory effect. nih.gov For phthalazinone derivatives, while many are achiral, the introduction of chiral centers in their side chains could profoundly affect their interaction with target sites and, consequently, their selectivity and potency.

Mechanisms of Action Beyond Direct Enzyme Inhibition (e.g., Receptor Antagonism, Ligand-Protein Complex Formation)

While many derivatives of this compound exert their biological effects through the direct inhibition of enzymes, a significant body of research highlights their capacity to function through alternative mechanisms. These include acting as antagonists at key cellular receptors and participating in the formation of stable ligand-protein or ligand-ion complexes, thereby modulating biological pathways without direct enzymatic blockade.

Receptor Antagonism

The phthalazinone scaffold has been successfully modified to create potent antagonists for various G-protein coupled receptors (GPCRs) and nuclear receptors. This antagonism is achieved when the derivative binds to the receptor but does not provoke the normal biological response, effectively blocking the action of the endogenous agonist.

Androgen Receptor (AR) Antagonism: Research into nonsteroidal AR antagonists for applications in prostate cancer has identified 4-benzyl-1-(2H)-phthalazinone derivatives as a promising class of compounds. nih.gov The androgen receptor plays a critical role in the growth and maintenance of male reproductive organs. nih.gov In a key study, several derivatives were synthesized and evaluated for their ability to bind to the AR and inhibit the proliferation of androgen-dependent cancer cells. nih.gov One particular compound, 4-(2,6-dichlorophenyl)methyl-1-(2H)-phthalazinone, demonstrated potent activity, with an IC₅₀ of 0.18 µM for inhibiting SC-3 cell proliferation and a high binding affinity for the wild-type androgen receptor (IC₅₀: 10.9 µM). nih.gov Molecular docking studies of this compound with the AR ligand-binding domain revealed that the benzyl (B1604629) group is a crucial component for its antagonistic activity. nih.gov

Computational Chemistry and in Silico Modeling of 7 Methyl 1,2 Dihydrophthalazin 1 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is crucial for understanding the potential biological activity of compounds like 7-Methyl-1,2-dihydrophthalazin-1-one by simulating its interaction with the binding site of a target protein. The simulations help to identify plausible binding poses and estimate the strength of the interaction, which is a key indicator of potential efficacy. biointerfaceresearch.com

Docking algorithms explore numerous possible conformations of the ligand within the protein's active site to identify the most energetically favorable binding modes. For this compound, these simulations predict how the molecule orients itself to maximize favorable interactions with the amino acid residues lining the binding pocket.

The key intermolecular forces governing these interactions are identified and analyzed. These typically include:

Hydrogen Bonds: The phthalazinone core contains hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and nitrogen atoms), which can form strong, directional interactions with appropriate residues like aspartic acid, serine, or cysteine. nih.gov

Hydrophobic Interactions: The methyl group and the benzene (B151609) ring of the molecule can engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and phenylalanine. nih.gov

Pi-Pi Stacking: The aromatic benzene ring can participate in π-π stacking interactions with the aromatic side chains of residues like phenylalanine, tyrosine, and tryptophan.

The precise nature and geometry of these interactions define the binding mode and are critical for the stability of the ligand-receptor complex.

Table 1: Predicted Intermolecular Forces for this compound Based on Scaffold Analysis
Interaction TypeMolecular Moiety InvolvedPotential Interacting Amino Acid Residues
Hydrogen Bond DonorN-H groupAsp, Glu, Ser, Thr
Hydrogen Bond AcceptorC=O group, N atomsAsn, Gln, Ser, Tyr, Arg
HydrophobicBenzene ring, Methyl groupAla, Val, Leu, Ile, Phe, Met
π-π StackingBenzene ringPhe, Tyr, Trp, His

A primary output of molecular docking is a scoring function that estimates the binding affinity between the ligand and the target. This score, often expressed in units of energy (e.g., kcal/mol), represents the Gibbs free energy of binding (ΔG). A more negative score typically indicates a stronger and more stable interaction. nih.gov These scores are invaluable for virtual screening campaigns, where large libraries of compounds are docked to a target, and the top-scoring candidates are selected for further experimental testing.

By comparing the docking score of this compound with those of known inhibitors or other candidate molecules, its potential potency can be ranked. For instance, in studies of similar heterocyclic inhibitors, docking scores ranging from -7.5 to -10.7 kcal/mol have been correlated with significant biological activity. nih.gov This allows researchers to prioritize compounds that are most likely to be active, optimizing the use of resources for synthesis and biological evaluation.

Table 2: Illustrative Docking Score Comparison for Potency Ranking
CompoundTarget Protein (Hypothetical)Binding Affinity (kcal/mol)Predicted Potency Rank
Reference InhibitorEnzyme X-9.51
This compoundEnzyme X-8.82
Analog AEnzyme X-7.23
Analog BEnzyme X-6.54

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly detailed understanding of the electronic structure and energetic properties of molecules. researchgate.net DFT is used to calculate a wide range of molecular properties from first principles, offering a powerful complement to experimental data. unipd.it For this compound, these calculations can determine its most stable structure, predict its spectroscopic signatures, and describe its chemical reactivity.

A molecule can exist in various spatial arrangements or conformations. DFT calculations are used to perform a conformational analysis of this compound by optimizing its geometry to find the structure with the lowest possible energy. This global minimum energy conformation represents the most stable and populated form of the molecule under given conditions. For related heterocyclic systems, studies have shown that the keto tautomer is generally the most stable form. nih.gov The analysis also identifies other low-energy conformers and the energy barriers for converting between them, providing a complete picture of the molecule's energetic landscape. This information is crucial for understanding its shape and how it will be recognized by a biological receptor.

DFT methods can accurately predict various spectroscopic properties, which are essential for structural elucidation and confirmation. By calculating properties such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies, a theoretical spectrum can be generated. nih.gov This computed spectrum can then be compared with experimental data obtained from synthesized samples of this compound. A strong correlation between the predicted and measured spectra provides high confidence in the assigned chemical structure. Discrepancies can, in turn, suggest alternative structures or the presence of different tautomers.

Table 3: Hypothetical Comparison of DFT-Predicted vs. Experimental Spectroscopic Data
Spectroscopic ParameterFunctional GroupPredicted Value (DFT)Experimental Value
¹H NMR Chemical Shift (ppm)-CH₃2.352.38
¹³C NMR Chemical Shift (ppm)C=O161.5162.1
IR Frequency (cm⁻¹)N-H stretch32503245
IR Frequency (cm⁻¹)C=O stretch16601665

DFT is a powerful tool for predicting the chemical reactivity of a molecule. By analyzing the molecule's electronic properties, such as the distribution of electron density and the energies of its molecular orbitals, one can identify the most likely sites for chemical reactions. Key concepts from Conceptual DFT and Frontier Molecular Orbital (FMO) theory are often used: nih.govmdpi.com

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Fukui Functions: These functions are used to predict which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. mdpi.com

Electrostatic Potential (ESP): An ESP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are prone to electrostatic interactions and reactions. nih.gov

These analyses allow for the rational prediction of how this compound will behave in chemical reactions and can be used to elucidate potential metabolic pathways or design synthetic routes.

Table 4: Key Reactivity Descriptors from DFT
DescriptorDefinitionSignificance for Reactivity
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates susceptibility to electrophilic attack (electron-donating ability).
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates susceptibility to nucleophilic attack (electron-accepting ability).
HOMO-LUMO GapEnergy difference between HOMO and LUMORelates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Fukui FunctionDescribes the change in electron density at a point when the number of electrons changes.Identifies the most reactive sites for nucleophilic, electrophilic, or radical attack.

Computer-Aided Drug Design (CADD) Applications for Phthalazinone Optimization

Computer-Aided Drug Design (CADD) has become an indispensable tool in medicinal chemistry for the discovery and optimization of lead compounds. nih.gov For phthalazinone derivatives, including this compound, CADD approaches are instrumental in designing novel analogs with enhanced potency and selectivity for various biological targets. These targets include enzymes like poly (ADP-ribose) polymerase (PARP), aldose reductase, and phosphodiesterases (PDE), as well as G protein-coupled receptors. researchgate.netnih.gov

One of the primary applications of CADD in the context of phthalazinone optimization is structure-based drug design (SBDD). This method relies on the three-dimensional structure of the target protein to guide the design of inhibitors. For instance, in the development of PARP inhibitors, the phthalazinone scaffold has been identified as a privileged structure. researchgate.netresearchgate.net Molecular docking simulations, a key component of SBDD, are employed to predict the binding mode and affinity of phthalazinone derivatives within the active site of the target enzyme. nih.govnih.gov These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-protein complex. By analyzing these interactions, medicinal chemists can propose modifications to the phthalazinone core to improve binding affinity and, consequently, inhibitory activity. nih.gov

Ligand-based drug design (LBDD) is another CADD approach that is particularly useful when the three-dimensional structure of the target is unknown. LBDD methods utilize the chemical and structural information of a set of known active compounds to develop a pharmacophore model. This model represents the essential steric and electronic features required for biological activity. For phthalazinone derivatives, pharmacophore models can be generated from a series of analogs with known inhibitory concentrations (IC50) against a specific target. researchgate.net These models can then be used to virtually screen large compound libraries to identify novel phthalazinone scaffolds with the desired activity.

The optimization of phthalazinone derivatives often involves iterative cycles of CADD, chemical synthesis, and biological evaluation. For example, initial screening of a compound library might identify a phthalazinone hit with moderate activity. researchgate.net CADD tools can then be used to design a focused library of analogs with modifications predicted to enhance potency. The synthesis and testing of these analogs provide valuable structure-activity relationship (SAR) data, which can be used to refine the computational models for the next round of design. This iterative process accelerates the lead optimization phase, saving both time and resources in the drug discovery pipeline.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. researchgate.net For phthalazinone derivatives, QSAR studies have been instrumental in understanding the structural requirements for their inhibitory activity against various enzymes, such as poly (ADP-ribose) polymerase (PARP). longdom.org

In a typical QSAR study of phthalazinone inhibitors, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is used. longdom.org A variety of molecular descriptors are then calculated for each compound. These descriptors can be classified into several categories, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the three-dimensional structure of the molecule.

Electronic descriptors: These quantify the electronic properties of the molecule, such as charge distribution and dipole moment.

Physicochemical descriptors: These include properties like hydrophobicity (logP) and molar refractivity. researchgate.net

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms are used to build a QSAR model that correlates a subset of these descriptors with the observed biological activity. longdom.org The resulting QSAR equation can be used to predict the activity of new, unsynthesized phthalazinone derivatives and to identify the key structural features that influence their potency. researchgate.net For example, QSAR studies on 4-benzylphthalazinones as PARP-1 inhibitors have shown that electronegativity, hydrophobicity, and the presence of bulky substituents are well-correlated with their inhibitory activity. researchgate.net

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. A robust and validated QSAR model can be a valuable tool in guiding the design of more potent phthalazinone-based inhibitors. longdom.org

The table below illustrates the types of descriptors often used in QSAR modeling of phthalazinone derivatives and their general impact on activity, based on published studies.

Descriptor TypeExample DescriptorGeneral Influence on Activity
Physicochemical LogP (Hydrophobicity)Can have a positive or negative correlation depending on the target. For PARP-1, increased hydrophobicity in certain regions can enhance binding.
Electronic Dipole MomentInfluences polar interactions within the binding site.
Topological Wiener IndexRelates to molecular branching and compactness, which can affect receptor fit.
Quantum Chemical HOMO/LUMO EnergiesProvide insights into the molecule's reactivity and ability to participate in charge-transfer interactions.

In Silico Prediction of Pharmacokinetic Parameters (ADME) and Drug-Likeliness Attributes

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with toxicity (T), collectively known as ADMET profiling, is a critical step in the early stages of drug discovery. nih.gov These predictions help to identify potential liabilities of drug candidates, such as poor oral bioavailability or potential for adverse effects, before significant resources are invested in their synthesis and testing. For this compound and its analogs, various computational tools and models are available to estimate their pharmacokinetic and drug-likeness profiles. bohrium.comglobalhealthsciencegroup.com

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which provides a set of guidelines for the physicochemical properties of orally bioavailable drugs. nih.gov These rules consider parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Computational platforms can quickly calculate these properties for a given phthalazinone derivative and predict its likelihood of being an orally active drug. globalhealthsciencegroup.com

The following table presents a hypothetical in silico ADME and drug-likeness profile for this compound, based on typical predictions for small molecules with similar structures.

PropertyPredicted Value/ClassificationImplication
Molecular Weight < 500 g/mol Favorable for oral absorption.
logP 1.5 - 3.0Optimal lipophilicity for membrane permeability and solubility.
Hydrogen Bond Donors 1-2Compliant with Lipinski's rules.
Hydrogen Bond Acceptors 2-3Compliant with Lipinski's rules.
Oral Bioavailability HighLikely to be well-absorbed after oral administration.
Blood-Brain Barrier (BBB) Permeation Predicted to be non-permeantMay have reduced central nervous system side effects.
CYP450 Inhibition Potential inhibitor of specific isoformsMay have drug-drug interaction potential.

In addition to these rule-based filters, more sophisticated models are used to predict specific ADME properties. For instance, models can predict the intestinal absorption rate, plasma protein binding, and potential for metabolism by cytochrome P450 (CYP) enzymes. nih.gov Predicting which CYP isoforms are likely to metabolize a phthalazinone derivative is crucial for anticipating potential drug-drug interactions. Furthermore, in silico models can flag potential toxicological issues by identifying structural alerts that are associated with various forms of toxicity, such as mutagenicity or carcinogenicity. globalhealthsciencegroup.com The collective analysis of these in silico predictions provides a comprehensive profile that aids in the selection and optimization of phthalazinone candidates with favorable pharmacokinetic and safety profiles. nih.gov

Molecular Dynamics Simulations for Dynamic Binding Interactions

Molecular dynamics (MD) simulations provide a powerful computational microscope to study the dynamic behavior of biological macromolecules and their interactions with ligands at an atomic level. dovepress.com For this compound and its derivatives, MD simulations can offer profound insights into the dynamic nature of their binding to target proteins, complementing the static picture provided by molecular docking. cu.edu.eg

An MD simulation begins with the docked complex of the phthalazinone ligand and its target receptor placed in a simulated physiological environment, typically a box of water molecules and ions. The forces between all atoms in the system are calculated, and Newton's equations of motion are solved iteratively to track the positions and velocities of the atoms over time. dovepress.com This generates a trajectory of the system's dynamic evolution, typically spanning from nanoseconds to microseconds.

Analysis of the MD trajectory can reveal several important aspects of the binding interaction:

Binding Stability: MD simulations can assess the stability of the docked pose. If the ligand remains stably bound in the active site throughout the simulation, it provides confidence in the predicted binding mode. Conversely, if the ligand dissociates or adopts a different conformation, it may suggest an unstable or incorrect binding pose.

Conformational Changes: Both the ligand and the protein are flexible, and MD simulations can capture the conformational changes that occur upon binding. This can reveal induced-fit mechanisms, where the protein adapts its shape to accommodate the ligand, or how the flexibility of the phthalazinone derivative influences its binding affinity.

Role of Water Molecules: Water molecules in the active site can play a crucial role in mediating ligand-protein interactions. MD simulations can identify stable water bridges that contribute to the binding affinity and can guide the design of new analogs that displace or incorporate these water molecules to improve potency.

Free Energy Calculations: Advanced MD simulation techniques, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be used to calculate the relative binding free energies of different phthalazinone analogs. These calculations can provide a more accurate prediction of binding affinity than docking scores and can be invaluable in prioritizing compounds for synthesis.

For example, a molecular dynamics study of hydralazine, a phthalazine (B143731) derivative, with human DNA methyltransferase 1 has been used to develop a binding model and understand its inhibitory activity at a molecular level. cu.edu.eg Similar studies on other phthalazinone derivatives targeting different receptors have also been performed to rationalize their biological activity. cu.edu.eg These simulations reveal the complex network of hydrogen bonds and other interactions that stabilize the ligand in the binding pocket.

Emerging Research Trajectories and Future Prospects for 7 Methyl 1,2 Dihydrophthalazin 1 One

Design and Synthesis of Next-Generation Phthalazinone Libraries

The creation of diverse chemical libraries is fundamental to modern drug discovery, enabling the high-throughput screening of compounds to identify new therapeutic leads. For the phthalazinone scaffold, researchers are moving beyond traditional synthesis to develop next-generation libraries with greater structural complexity and diversity. A key strategy is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov This approach is valued for its efficiency, atom economy, and ability to generate a large number of derivatives by simply varying the initial components. nih.gov

Another significant advancement is the application of molecular hybridization. This rational drug design strategy involves combining the phthalazinone core with other known pharmacophores to create new hybrid compounds. nih.govmdpi.com This can lead to derivatives with improved affinity for biological targets, modified selectivity profiles, or even dual mechanisms of action. nih.gov For instance, phthalazinone-dithiocarbamate and pyran-linked phthalazinone-pyrazole hybrids have been synthesized and evaluated for their potential as anticancer agents. nih.govnih.gov These synthetic strategies are crucial for populating compound libraries with novel structures that can be screened for a wide range of biological activities.

Table 1: Modern Synthetic Strategies for Phthalazinone Libraries
Synthetic StrategyDescriptionAdvantagesReference Example
Multicomponent Reactions (MCRs)Three or more reactants are combined in a single step to form a complex product.High efficiency, atom economy, reduced waste, rapid generation of diversity. nih.govOne-pot synthesis of pyran-linked phthalazinone-pyrazole hybrids. nih.gov
Molecular HybridizationCombining the phthalazinone scaffold with other pharmacologically active moieties.Potential for improved efficacy, dual action, and overcoming drug resistance. nih.govSynthesis of phthalazinone-dithiocarbamate hybrids as potential anticancer agents. nih.gov
Microwave-Assisted SynthesisUtilizing microwave irradiation to accelerate chemical reactions.Reduced reaction times, higher yields, and often cleaner reactions. researchgate.netGreen synthesis protocol for phthalazinone derivatives with antimicrobial activity. researchgate.net
Catalyst-Driven SynthesisEmploying novel catalysts to improve reaction efficiency and selectivity.Lower catalyst loading, milder reaction conditions, and potential for recyclability. researchgate.netNickel chloride catalyzed synthesis of phthalazin-1(2H)-ones in water. researchgate.net

Exploration of Novel Biological Activities and Therapeutic Applications

The phthalazinone core is a "privileged scaffold," meaning it is capable of binding to a variety of biological targets, leading to a wide spectrum of pharmacological activities. nih.gov While established activities include anticancer and anti-inflammatory effects, current research is focused on exploring novel therapeutic applications for derivatives of 7-Methyl-1,2-dihydrophthalazin-1-one.

One of the most prominent areas of investigation is in oncology. Phthalazinone derivatives are being developed as inhibitors of various enzymes crucial for cancer cell survival, such as poly (ADP-ribose) polymerase (PARP), aurora kinases, and vascular endothelial growth factor receptor 2 (VEGFR-2). osf.ionih.govnih.gov For example, certain 4-benzyl-2H-phthalazin-1-ones have shown potent PARP-1 inhibitory activity, a key target in cancers with deficiencies in DNA repair mechanisms. researchgate.net Other studies have demonstrated the cytotoxic effects of novel phthalazinone derivatives against various cancer cell lines, including lung, cervical, colon, and breast cancer. nih.govnih.govresearchgate.net

Beyond cancer, researchers are exploring applications in neurodegenerative diseases and infectious diseases. For instance, new phthalazinone derivatives have been designed as cholinesterase inhibitors, which are a cornerstone for the symptomatic treatment of Alzheimer's disease. researchgate.net Additionally, various derivatives have been screened for antimicrobial and antifungal properties, with some showing promising activity against pathogenic strains. osf.ioekb.eg The structural versatility of the phthalazinone nucleus allows for fine-tuning to achieve desired biological effects, opening up new avenues for therapeutic intervention in a multitude of diseases. ontosight.aibeilstein-journals.org

Table 2: Investigated Biological Activities of Phthalazinone Derivatives
Therapeutic AreaBiological Target/ActivityExample Derivative Class
OncologyPARP Inhibition4-Substituted-2H-phthalazin-1-ones. nih.gov
OncologyVEGFR-2 InhibitionPhthalazine-based derivatives. nih.gov
OncologyCytotoxicity against cancer cellsPhthalazinone-dithiocarbamate hybrids. nih.gov
NeurologyAnticonvulsant4-Aryl-6,7-methylenedioxyphthalazin-1(2H)-ones. acs.org
NeurologyCholinesterase InhibitionDonepezil analogues based on the phthalazinone scaffold. researchgate.net
Infectious DiseaseAntimicrobial / AntifungalVarious phthalazinone derivatives. osf.io
InflammationAnti-inflammatoryPhthalazine (B143731) derivatives. longdom.org

Integration of Artificial Intelligence and Machine Learning in Phthalazinone Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. premierscience.comorscience.ru For phthalazinone-based drug discovery, AI/ML algorithms can be applied across various stages, from initial target identification to lead optimization. These computational tools can analyze vast datasets of chemical structures and biological activities to identify hidden patterns and build predictive models. mdpi.com

In the context of phthalazinone discovery, ML models can be trained to predict the biological activity of novel, unsynthesized derivatives, a process known as quantitative structure-activity relationship (QSAR) modeling. orscience.ru This allows chemists to prioritize the synthesis of compounds with the highest probability of success. AI is also instrumental in virtual screening, where large virtual libraries of phthalazinone analogues can be rapidly docked against a biological target to predict binding affinity and identify potential hits. nih.govnih.gov Furthermore, generative AI models can design entirely new phthalazinone-based molecules (de novo drug design) that are optimized for specific properties like high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. mdpi.comnih.gov By leveraging AI, researchers can explore the chemical space around the this compound core more effectively, accelerating the journey from a lead compound to a clinical candidate.

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact. Research into the synthesis of phthalazinone derivatives is actively pursuing more sustainable and eco-friendly routes. researchgate.net A key focus is the reduction or elimination of hazardous solvents and reagents. One-pot synthesis protocols are particularly advantageous as they reduce the number of steps, minimize solvent usage, and decrease waste generation from the isolation of intermediates. nih.gov

Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Phthalazinones
ParameterConventional ApproachGreen/Sustainable Approach
SolventOften uses volatile organic compounds (VOCs).Water, polyethylene (B3416737) glycol, or solvent-free conditions (grinding). researchgate.netresearchgate.netresearchgate.net
CatalystMay use stoichiometric or hazardous reagents.Recyclable solid acids, low-toxicity metal catalysts (e.g., NiCl₂). longdom.orgresearchgate.net
Energy SourceConventional heating (oil baths).Microwave irradiation, ultrasound. researchgate.netnih.gov
EfficiencyMulti-step synthesis with intermediate isolation.One-pot, multicomponent reactions. nih.gov
WasteHigher generation of waste products.Improved atom economy, reduced byproducts. nih.gov

Multi-Targeting Approaches with this compound Derivatives

Complex diseases such as cancer and neurodegenerative disorders are often driven by multiple pathological pathways. The traditional "one molecule, one target" approach to drug design can be limited in efficacy and prone to the development of drug resistance. Consequently, there is growing interest in developing multi-target drugs—single chemical entities designed to modulate multiple biological targets simultaneously. researchgate.netnih.gov

The phthalazinone scaffold is well-suited for the design of multi-target agents. Through strategic modification and hybridization, derivatives of this compound can be engineered to interact with different proteins or enzymes. For example, in cancer therapy, a single phthalazinone-based molecule could be designed to inhibit both a key signaling kinase (like VEGFR) and an enzyme involved in DNA repair (like PARP). This dual inhibition could lead to synergistic antitumor effects and a lower likelihood of resistance. nih.gov The design of such molecules often involves linking the phthalazinone core to another pharmacophore known to bind a second target, creating a hybrid compound with a carefully planned biological profile. This strategy represents a sophisticated approach to treating multifactorial diseases and is a promising future direction for phthalazinone-based medicinal chemistry. nih.gov

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